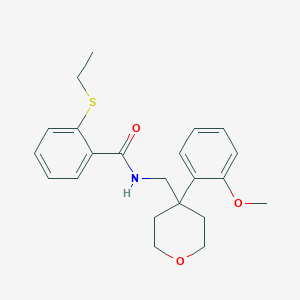

2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

説明

2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a benzamide derivative characterized by a tetrahydro-2H-pyran (THP) core substituted with a 2-methoxyphenyl group at the 4-position. The ethylthio (-S-C₂H₅) moiety at the 2-position of the benzamide ring distinguishes it from other analogs.

特性

IUPAC Name |

2-ethylsulfanyl-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3S/c1-3-27-20-11-7-4-8-17(20)21(24)23-16-22(12-14-26-15-13-22)18-9-5-6-10-19(18)25-2/h4-11H,3,12-16H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOGKAHZQJZOJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Tetrahydropyran Moiety: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a base.

Attachment of the Benzamide Core: The benzamide core is attached via an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.

Introduction of the Ethylthio Group: The ethylthio group is introduced through a nucleophilic substitution reaction, using an ethylthiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.

化学反応の分析

Types of Reactions

2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide core can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving benzamide derivatives.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the methoxyphenyl moiety may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Heterocyclic Moieties

ABT-199 (Venetoclax)

ABT-199, a clinically approved BCL-2 inhibitor, shares a THP-methylamino linkage to the benzamide core. Key differences include:

- Substituents : ABT-199 features a sulfonyl group, pyrrolo[2,3-b]pyridinyl-5-yloxy, and a 4-chlorophenyl-cyclohexenyl group, whereas the target compound has an ethylthio group and 2-methoxyphenyl-THP.

- Bioactivity : ABT-199’s sulfonyl and pyrrolopyridine groups enhance binding to BCL-2, while the ethylthio group in the target compound may modulate electron density for alternative targets .

N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide (Compound 166)

This compound (from ) contains a THP-oxybenzamide structure. The hydroxypropyl-dihydroisoquinoline side chain may improve solubility compared to the target compound’s ethylthio and THP-methyl groups. Such differences highlight the role of substituents in pharmacokinetics .

Benzamides with Sulfur-Containing Substituents

N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide

Synthesized in , this compound replaces the ethylthio group with a nitrobenzyloxy substituent. Its anti-HIV-1 Vif activity (IC₅₀ ~2 µM) suggests benzamide scaffolds are versatile for targeting viral proteins .

2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

This thiourea derivative () substitutes the ethylthio group with a carbamothioyl linkage.

Antimicrobial Benzamide Analogs

4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide

This thienopyrimidine derivative () shares a methoxybenzamide group but replaces the THP with a trifluoromethyl-phenoxy-thienopyrimidine system. The trifluoromethyl group enhances lipophilicity, contributing to antimicrobial activity (MIC ~0.5 µg/mL against S. aureus), whereas the THP in the target compound may improve metabolic stability .

Structure-Activity Relationship (SAR) Analysis

Impact of Substituents

- Ethylthio vs.

- THP Core : The THP ring in both the target compound and ABT-199 enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

- Methoxy Positioning : The 2-methoxyphenyl group in the target compound may improve π-π stacking compared to para-substituted methoxy groups in ’s derivatives .

Pharmacokinetic Considerations

- Lipophilicity : The ethylthio and THP groups in the target compound increase logP compared to hydrophilic analogs like Compound 166, suggesting better membrane permeability.

- Toxicity : THP-containing compounds (e.g., ABT-199) show clinical tolerability, but the ethylthio group’s toxicity profile remains unstudied .

生物活性

The compound 2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzamide core with ethylthio and methoxy-substituted tetrahydro-pyran moieties, which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 335.48 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The ethylthio group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. This interaction can modulate biochemical pathways, leading to therapeutic effects.

- Receptor Modulation : The methoxyphenyl group can influence receptor binding, particularly in the central nervous system, suggesting potential neuroactive properties.

Biological Activity Data

Recent studies have explored the biological activity of similar compounds and provided insights into the potential effects of 2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide:

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives similar to 2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic processes .

- Antioxidant Potential : The antioxidant capacity was evaluated using the DPPH assay, revealing that the compound effectively scavenged free radicals, indicating potential applications in preventing oxidative stress-related diseases .

- Anticancer Effects : Research involving cancer cell lines indicated that this compound could induce apoptosis through caspase activation pathways. This suggests its potential as a lead compound for developing anticancer agents targeting specific cellular pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。